molecular formula C21H21FN4O3S B11258438 3-fluoro-4-methoxy-N-(3-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)benzenesulfonamide

3-fluoro-4-methoxy-N-(3-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)benzenesulfonamide

Cat. No.: B11258438
M. Wt: 428.5 g/mol
InChI Key: RJHKAQWYDWEPLR-UHFFFAOYSA-N
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Description

3-Fluoro-4-methoxy-N-{3-[6-(pyrrolidin-1-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide is a complex organic compound that features a combination of fluorine, methoxy, pyrrolidine, pyridazine, and sulfonamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-fluoro-4-methoxy-N-{3-[6-(pyrrolidin-1-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide typically involves multiple steps, starting with the preparation of intermediate compounds. The process may include:

    Formation of the pyridazine ring: This can be achieved through the reaction of appropriate hydrazine derivatives with diketones or other suitable precursors under reflux conditions.

    Introduction of the pyrrolidine group: Pyrrolidine can be introduced via nucleophilic substitution reactions, often using pyrrolidine and a suitable leaving group on the pyridazine ring.

    Attachment of the sulfonamide group: This step involves the reaction of the intermediate compound with sulfonyl chlorides in the presence of a base such as triethylamine.

    Fluorination and methoxylation: These functional groups can be introduced through electrophilic aromatic substitution reactions using fluorinating agents and methoxy reagents, respectively.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-4-methoxy-N-{3-[6-(pyrrolidin-1-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can reduce certain functional groups within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the fluorine or methoxy positions, using reagents such as halides or nucleophiles.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Halides, nucleophiles.

Major Products Formed

    Oxidation products: Sulfoxides, sulfones.

    Reduction products: Reduced functional groups (e.g., alcohols from ketones).

    Substitution products: Compounds with substituted fluorine or methoxy groups.

Scientific Research Applications

3-Fluoro-4-methoxy-N-{3-[6-(pyrrolidin-1-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide has several scientific research applications:

    Medicinal Chemistry: The compound may be explored for its potential as a pharmaceutical agent, particularly in targeting specific enzymes or receptors.

    Biology: It can be used in biological studies to understand its effects on cellular processes and pathways.

    Materials Science: The compound’s unique structure may lend itself to applications in the development of new materials with specific properties.

    Industry: It can be used as an intermediate in the synthesis of other complex molecules or as a functional additive in various industrial processes.

Mechanism of Action

The mechanism of action of 3-fluoro-4-methoxy-N-{3-[6-(pyrrolidin-1-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfonamide group can form hydrogen bonds with active site residues, while the pyridazine and pyrrolidine rings may enhance binding affinity through hydrophobic interactions. The fluorine and methoxy groups can further modulate the compound’s electronic properties, influencing its reactivity and binding characteristics.

Comparison with Similar Compounds

Similar Compounds

    3-Fluoro-4-methoxybenzenesulfonamide: Lacks the pyridazine and pyrrolidine groups, resulting in different biological activity.

    4-Methoxy-N-{3-[6-(pyrrolidin-1-yl)pyridazin-3-yl]phenyl}benzenesulfonamide: Similar structure but without the fluorine atom, which may affect its reactivity and binding properties.

    3-Fluoro-4-methoxy-N-phenylbenzenesulfonamide: Lacks the pyridazine and pyrrolidine groups, leading to different applications and properties.

Uniqueness

3-Fluoro-4-methoxy-N-{3-[6-(pyrrolidin-1-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide is unique due to its combination of functional groups, which confer specific electronic, steric, and binding properties

Properties

Molecular Formula

C21H21FN4O3S

Molecular Weight

428.5 g/mol

IUPAC Name

3-fluoro-4-methoxy-N-[3-(6-pyrrolidin-1-ylpyridazin-3-yl)phenyl]benzenesulfonamide

InChI

InChI=1S/C21H21FN4O3S/c1-29-20-9-7-17(14-18(20)22)30(27,28)25-16-6-4-5-15(13-16)19-8-10-21(24-23-19)26-11-2-3-12-26/h4-10,13-14,25H,2-3,11-12H2,1H3

InChI Key

RJHKAQWYDWEPLR-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=CC(=C2)C3=NN=C(C=C3)N4CCCC4)F

Origin of Product

United States

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